N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride

Overview

Description

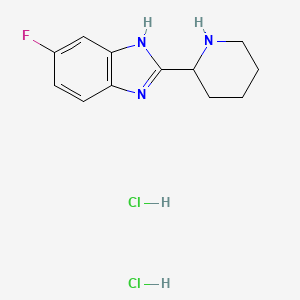

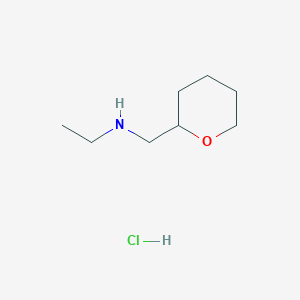

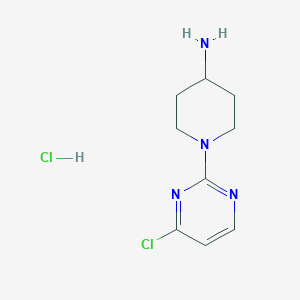

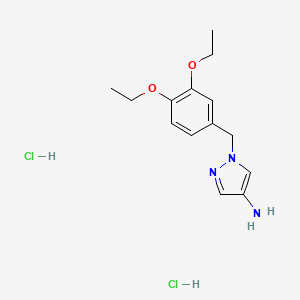

“N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClNO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride” can be represented by the InChI code: 1S/C8H17NO.ClH/c1-2-9-7-8-5-3-4-6-10-8;/h8-9H,2-7H2,1H3;1H . This indicates that the molecule consists of a tetrahydro-2H-pyran ring attached to an ethanamine group, with a hydrochloride moiety .Physical And Chemical Properties Analysis

“N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 179.69 .Scientific Research Applications

Synthesis and Organocatalytic Applications

Recent advances in the field of organic synthesis have highlighted the significance of heterocyclic compounds, with tetrahydrobenzo[b]pyrans standing out for their notable presence in natural compounds, pharmaceuticals, and drug-candidate molecules. Organocatalytic approaches have been explored for the synthesis of these heterocycles, emphasizing the development of new strategies for the three-component condensation of dimedone, various aldehydes, and malononitrile to construct tetrahydrobenzo[b]pyrans. This synthesis technique is particularly relevant for the creation of valuable heterocyclic compounds, benefiting from the principles of green chemistry, such as the use of green solvents and the development of less toxic reagents (Kiyani, 2018).

Hybrid Catalysts in Synthesis

The use of hybrid catalysts for the synthesis of heterocyclic scaffolds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), underscores the broader synthetic applications and bioavailability of the pyranopyrimidine core. This review covers synthetic pathways employed for the development of substituted derivatives through one-pot multicomponent reactions using diverse hybrid catalysts, including organocatalysts, metal catalysts, and ionic liquid catalysts. The focus on hybrid catalysts from 1992 to 2022 for synthesizing these scaffolds indicates their potential in leading to the development of lead molecules for medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Flame Retardancy in Resins

The commercial application of flame-retardant polyester and vinyl resins, such as chlorendic acid-based and tetrabromophthalate polyesters, illustrates the relevance of specific chemical modifications to enhance flame retardancy. The use of brominated diols and the incorporation of hydrated mineral fillers like ATH (aluminum trihydrate) to reduce smoke and enhance flame retardancy showcases the chemical's role in improving the safety and performance of materials. This review highlights the development of less toxic and more efficient flame-retardant systems for various industrial applications (Weil & Levchik, 2004).

Role in Neurodegenerative Disease Research

Pyrazolines, a significant class of heterocyclic compounds, are known for their essential biological activities, including potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective properties of pyrazolines, including their ability to inhibit acetylcholine esterase and beta-amyloid plaques, highlight their importance in the development of therapeutic agents for managing neurodegenerative disorders. This review underscores the need for further exploration of pyrazolines in neurodegenerative disease research, offering a pathway for the development of new drugs (Ahsan et al., 2022).

Environmental Implications of Halogenated Fire Retardants

The widespread distribution of non-polybrominated diphenyl ether (non-PBDE) halogenated fire retardants, such as novel brominated fire retardants (NBFRs) and dechlorane plus (DP), in the environment, has raised concerns regarding their persistence and potential toxic effects. This review article summarizes global data on the occurrence of these chemicals in indoor environments and their toxic effects based on in vitro and in vivo studies. The need for further research to evaluate their risks to human health and the environment is emphasized, highlighting the ongoing challenge of balancing fire safety with environmental and health concerns (Hsu et al., 2018).

Mechanism of Action

Safety and Hazards

As with any chemical, handling “N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride” requires appropriate safety precautions. The compound is sold “as-is”, without any warranty of fitness for a particular purpose . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name |

N-(oxan-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-9-7-8-5-3-4-6-10-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHJPRVTYMYXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B3088483.png)

![2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088493.png)

![2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088529.png)

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)

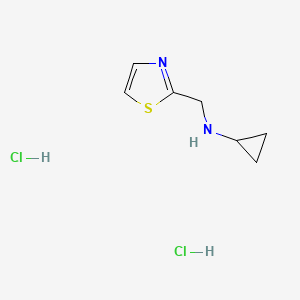

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)